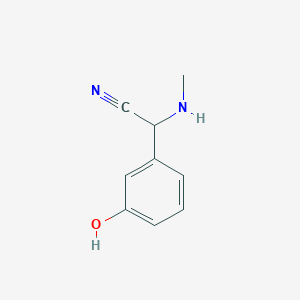

2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile

Descripción

2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile is a secondary amine compound characterized by a phenyl ring substituted with a hydroxyl group at the meta position, a methylamino group, and an acetonitrile moiety. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol.

Propiedades

IUPAC Name |

2-(3-hydroxyphenyl)-2-(methylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9(6-10)7-3-2-4-8(12)5-7/h2-5,9,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGXDNFEQGMNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and analgesic properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile can be represented as follows:

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

This compound features a hydroxyl group attached to a phenyl ring, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown that the presence of hydroxyl groups enhances antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|

| 2-(3-Hydroxyphenyl)acetonitrile | 32 | 16 |

| 3-Hydroxyphenylacetic acid | 25 | 12 |

| 4-Hydroxybenzoic acid | 30 | 18 |

Note: MIC = Minimum Inhibitory Concentration

In a study examining various phenolic compounds, it was found that the presence of a hydroxyl group at the meta position significantly increased the inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Analgesic Activity

The analgesic properties of compounds similar to 2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile have also been investigated. For example, derivatives of this compound have shown partial agonist activity at the μ-opioid receptor (MOR), which is crucial for pain modulation.

Case Study: Opioid Receptor Activity

In a study assessing various derivatives, it was reported that one compound exhibited an EC50 value of 2.5 nM at the MOR, suggesting strong agonistic activity . This indicates that modifications to the structure can lead to enhanced analgesic effects.

The biological activity of 2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile may be attributed to its interaction with specific receptors and enzymes involved in pain pathways and microbial resistance. The presence of the hydroxyl group is believed to facilitate hydrogen bonding with target proteins, enhancing binding affinity and efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of phenylacetonitrile derivatives with varied substitutions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Electronic Effects: The meta-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the para-hydroxyl analog in 2-(4-hydroxyphenyl)acetonitrile . This positioning may influence receptor binding in pharmacological contexts, as seen in α1-adrenergic agonists like phenylephrine .

Amino Group Variations: Replacement of the methylamino group with phenylamino (as in ) introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility in aqueous media. Propylamino substitution (as in ) extends the alkyl chain, likely increasing hydrophobic interactions in biological systems but reducing metabolic stability.

Functional Group Impact: The acetonitrile moiety in the target compound provides a nitrile group, which can participate in click chemistry or serve as a precursor for carboxylic acids via hydrolysis. This contrasts with ketone-containing analogs (e.g., 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one ), where the carbonyl group offers different reactivity, such as forming Schiff bases.

Pharmacological and Industrial Relevance

- Its discontinued status highlights challenges in synthesis or scalability .

- Analog Applications: 2-(3-Hydroxy-4-methoxyphenyl)-2-(propylamino)acetonitrile: Explored for antifungal activity in indazole-based scaffolds . (2-Hydroxyphenyl)acetonitrile: Used as a building block for heterocycles like benzofurans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.